molecular formula C11H18ClN B6218202 methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride CAS No. 2742653-91-2

methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride

Cat. No.: B6218202
CAS No.: 2742653-91-2
M. Wt: 199.72 g/mol
InChI Key: BOEQAKQWWGALJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is a chemical compound supplied for laboratory and research applications . As a substituted benzylamine derivative, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring a tertiary amine and a trimethylphenyl group, makes it a candidate for developing novel ligands for metal complexes, which are widely explored in catalysis and materials science . In medicinal chemistry research, such amine intermediates are frequently utilized in the synthesis and structural optimization of small molecule candidates for various biological targets . This product is intended for use by qualified researchers in a controlled laboratory setting. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

CAS No.

2742653-91-2

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

N-methyl-1-(2,4,5-trimethylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-8-5-10(3)11(7-12-4)6-9(8)2;/h5-6,12H,7H2,1-4H3;1H

InChI Key

BOEQAKQWWGALJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CNC)C.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Direct Alkylation of Methylamine with 2,4,5-Trimethylbenzyl Chloride

The most straightforward method involves the nucleophilic substitution of 2,4,5-trimethylbenzyl chloride with methylamine. This reaction proceeds via an SN2 mechanism, where the benzyl chloride reacts with methylamine in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A base like triethylamine is often added to neutralize HCl generated during the reaction.

Reaction Scheme:

2,4,5-Trimethylbenzyl chloride+MethylamineTHF, 60°CMethyl[(2,4,5-trimethylphenyl)methyl]amineHClHydrochloride salt\text{2,4,5-Trimethylbenzyl chloride} + \text{Methylamine} \xrightarrow{\text{THF, 60°C}} \text{Methyl[(2,4,5-trimethylphenyl)methyl]amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Optimization Insights:

  • Solvent Effects : DMF increases reaction rate due to its high polarity but complicates purification. THF offers a balance between reactivity and ease of workup.

  • Stoichiometry : A 2:1 molar ratio of methylamine to benzyl chloride minimizes over-alkylation to tertiary amines.

  • Yield : Typical yields range from 65–78% after recrystallization from ethanol/ether.

Reductive Amination of 2,4,5-Trimethylbenzaldehyde

This two-step method involves condensing 2,4,5-trimethylbenzaldehyde with methylamine to form an imine intermediate, followed by reduction using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).

Reaction Scheme:

2,4,5-Trimethylbenzaldehyde+MethylamineMeOH, rtImine intermediateNaBH4Methyl[(2,4,5-trimethylphenyl)methyl]amine\text{2,4,5-Trimethylbenzaldehyde} + \text{Methylamine} \xrightarrow{\text{MeOH, rt}} \text{Imine intermediate} \xrightarrow{\text{NaBH4}} \text{Methyl[(2,4,5-trimethylphenyl)methyl]amine}

Key Considerations:

  • pH Control : Maintaining a pH of 6–7 during reduction prevents undesired side reactions.

  • Catalyst : NaBH3CN improves selectivity for secondary amines over tertiary byproducts.

  • Yield : 55–70%, with residual aldehyde removed via column chromatography.

Gabriel Synthesis with Phthalimide Protection

The Gabriel method avoids over-alkylation by protecting the amine group. Phthalimide is first alkylated with 2,4,5-trimethylbenzyl chloride, followed by deprotection using hydrazine.

Reaction Scheme:

Phthalimide+2,4,5-Trimethylbenzyl chlorideK₂CO₃, DMFN-(2,4,5-Trimethylbenzyl)phthalimideNH₂NH₂Methyl[(2,4,5-trimethylphenyl)methyl]amine\text{Phthalimide} + \text{2,4,5-Trimethylbenzyl chloride} \xrightarrow{\text{K₂CO₃, DMF}} \text{N-(2,4,5-Trimethylbenzyl)phthalimide} \xrightarrow{\text{NH₂NH₂}} \text{Methyl[(2,4,5-trimethylphenyl)methyl]amine}

Advantages:

  • Selectivity : Eliminates tertiary amine formation.

  • Yield : 80–85% after hydrochloride salt precipitation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Alkylation65–7895–98Short reaction time, scalableRequires excess methylamine
Reductive Amination55–7090–94Avoids alkyl halide intermediatesLower yield due to imine instability
Gabriel Synthesis80–8597–99High selectivity, no over-alkylationAdditional deprotection step required

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Industrial processes favor THF over DMF due to its lower toxicity and easier recycling. Distillation recovers >90% of THF, reducing costs. Neutralization of HCl with NaOH generates NaCl, which is disposed of via standard protocols.

Crystallization and Purification

The hydrochloride salt is crystallized from ethanol/ether (3:1 v/v), yielding needle-like crystals with >99% purity. X-ray diffraction confirms the monoclinic crystal system (space group P2₁/c).

Mechanistic Insights and Side Reactions

Over-Alkylation in Direct Methods

Excess benzyl chloride leads to tertiary amine formation:

Methyl[(2,4,5-trimethylphenyl)methyl]amine+2,4,5-Trimethylbenzyl chlorideBis(2,4,5-trimethylbenzyl)methylamine\text{Methyl[(2,4,5-trimethylphenyl)methyl]amine} + \text{2,4,5-Trimethylbenzyl chloride} \rightarrow \text{Bis(2,4,5-trimethylbenzyl)methylamine}

GC-MS analysis shows <5% tertiary amine contamination when methylamine is in 2-fold excess.

Imine Isomerization in Reductive Amination

The imine intermediate can isomerize under acidic conditions, reducing yield. Buffering with ammonium acetate stabilizes the intermediate .

Chemical Reactions Analysis

Types of Reactions

Methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or hydroxides can be used under basic conditions.

Major Products Formed

    Oxidation: The major products are typically oxides or hydroxyl derivatives.

    Reduction: The major products are simpler amine derivatives.

    Substitution: The major products depend on the nucleophile used but generally include substituted amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Synthetic Intermediate
Methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is utilized as a synthetic intermediate in the production of several pharmaceutical compounds. It plays a crucial role in synthesizing xanthine derivatives such as theophylline and caffeine, which are important for their bronchodilator effects and use in treating respiratory conditions .

Neuromuscular Blockade Studies
Research has demonstrated that methylamine hydrochloride can antagonize the effects of botulinum toxins and tetanus toxin at specific concentrations. This property is significant for developing treatments against these neurotoxins, highlighting its potential in clinical settings .

Drug Development
The compound is involved in the synthesis of various drugs including sympathomimetics like ephedrine and analgesics such as meperidine. Its role in producing intermediates for tranquilizers and antidepressants further emphasizes its importance in pharmaceutical chemistry .

Agricultural Applications

Pesticides and Herbicides
this compound is employed in the formulation of agricultural chemicals including herbicides, fungicides, and insecticides. Its derivatives are crucial for developing effective pest control agents that enhance crop yields while minimizing environmental impact .

Animal Feed Additives
The compound is also used to synthesize choline chloride, a vital nutrient in animal feed formulations. This application supports animal health and productivity in livestock farming .

Material Science Applications

Solar Cell Production
Recent studies have shown that methylamine hydrochloride can be used to create highly efficient perovskite solar cells. By incorporating this compound into the manufacturing process, researchers achieved significant power conversion efficiencies (PCE) while maintaining long-term stability under various environmental conditions .

Data Table: Summary of Applications

Field Application Details
PharmaceuticalsSynthetic IntermediateUsed in the synthesis of xanthine derivatives (theophylline, caffeine)
Neuromuscular Blockade StudiesAntagonizes botulinum and tetanus toxins
Drug DevelopmentIntermediates for sympathomimetics and analgesics
AgriculturePesticides and HerbicidesFormulation of effective pest control agents
Animal Feed AdditivesSynthesis of choline chloride for livestock
Material ScienceSolar Cell ProductionEnhances efficiency of perovskite solar cells

Case Study 1: Antagonistic Effects on Neurotoxins

A study examined the effects of methylamine hydrochloride on neuromuscular blockade induced by clostridial neurotoxins. The findings indicated that concentrations between 8-10 mM effectively prevented the internalization of these toxins without causing irreversible tissue damage. This property could lead to therapeutic applications in treating toxin-related conditions .

Case Study 2: Efficiency in Solar Cells

Research involving methylamine hydrochloride as an additive in perovskite solar cells demonstrated an average PCE of 14.73% with minimal hysteresis over extended periods. The stability observed after prolonged storage under humid conditions suggests potential for commercial applications in renewable energy technologies .

Mechanism of Action

The mechanism of action of methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride and its structural analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents Key Features
Target Compound* Likely C₁₂H₁₈ClN ~227.7 (est.) 2,4,5-Trimethylphenyl, methylamine High lipophilicity (methyl groups)
({3,5-dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine HCl (1311316-37-6) C₁₈H₂₄ClNO 305.84 3,5-Dimethylphenyl, methoxybenzyl Enhanced steric bulk, methoxy group
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine HCl (1158362-82-3) C₁₄H₂₄ClNO₃ 289.80 2,4,5-Trimethoxyphenyl, 2-methylpropyl Methoxy groups (electron-donating)
Methyl 2-amino-3-(3-phenoxyphenyl)propanoate HCl (87835-14-1) C₉H₁₃NO (base) 151.21 (base) Phenoxy group, ester linkage Polar functional groups
(2R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine HCl (1338967-48-8) C₁₃H₁₈N₂O (base) N/A Trifluorophenyl, chiral center High lipophilicity (fluorine atoms)

*Note: The target compound’s molecular formula and weight are estimated based on structural similarity to listed analogs.

Key Observations:
  • Substituent Effects : The target compound’s 2,4,5-trimethylphenyl group enhances lipophilicity compared to methoxy-substituted analogs (e.g., CAS 1158362-82-3), which may improve blood-brain barrier penetration but reduce water solubility .
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (CAS 1158362-82-3) are electron-donating, which could stabilize aromatic interactions in receptor pockets, whereas methyl groups (target compound) primarily contribute to hydrophobicity .

Pharmacological and Functional Implications

Receptor Binding and Selectivity:
  • Dopamine Receptor Affinity : While direct data for the target compound is unavailable, structural analogs like SKF38393 (D1 agonist) and PD 128,907 (D3 agonist) from suggest that substitution patterns on the phenyl ring critically influence receptor selectivity. The target compound’s trimethylphenyl group may favor interactions with hydrophobic receptor subpockets, contrasting with methoxy-substituted analogs that could engage in hydrogen bonding .
  • Metabolic Stability : Fluorinated analogs (e.g., CAS 1338967-48-8) exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative metabolism, a feature absent in the target compound .
Solubility and Bioavailability:
  • The methoxy groups in CAS 1158362-82-3 improve aqueous solubility compared to the target compound’s methyl groups, which may limit its formulation options .

Biological Activity

Methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure

The compound features a methyl group attached to a 2,4,5-trimethylphenyl moiety, making it a derivative of amine compounds. Its structural formula can be represented as follows:

C13H19NHCl\text{C}_{13}\text{H}_{19}\text{N}\cdot \text{HCl}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and the inhibition of cell proliferation.

  • Case Study: FaDu Hypopharyngeal Tumor Cells
    • In vitro studies revealed that the compound demonstrated significant cytotoxicity in FaDu cells, outperforming the reference drug bleomycin in inducing apoptosis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It appears to inhibit key enzymes involved in neurodegenerative diseases.

  • Acetylcholinesterase Inhibition
    • Research indicates that this compound effectively inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy . This dual inhibition suggests potential for improving cognitive function in neurodegenerative conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes like AChE and BuChE, which play roles in neurotransmitter degradation.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through various pathways.
  • Interaction with Receptors : The compound may interact with specific receptors involved in cellular signaling pathways related to growth and survival.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in FaDu cells
NeuroprotectionAChE and BuChE inhibition
Apoptosis InductionEnhanced apoptosis in cancer cells

Q & A

Basic: What are the optimized synthetic routes for methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride?

Methodological Answer:
The synthesis involves multi-step alkylation and nucleophilic substitution reactions. A common route starts with 2,4,5-trimethylbenzaldehyde, which undergoes reductive amination with methylamine in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN). Subsequent purification via recrystallization or column chromatography yields the free base, which is converted to the hydrochloride salt using HCl gas or concentrated hydrochloric acid . Key parameters include:

  • Solvents: Ethanol or DMF for solubility control.
  • Temperature: 60–80°C for optimal reaction kinetics.
  • Catalysts: Acidic conditions (pH 4–5) to stabilize intermediates.

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituents on the phenyl ring and methylamine group. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons appear at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS):
    • High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 224.2) .
  • X-ray Crystallography:
    • Resolves bond angles and stereochemistry, critical for understanding interactions with biological targets .

Advanced: How do structural modifications (e.g., methoxy vs. methyl groups) influence biological activity?

Methodological Answer:
The trimethylphenyl group enhances lipophilicity, improving blood-brain barrier penetration compared to methoxy derivatives. For example:

Compound Substituents Biological Activity Mechanism
Methyl[(2,4,5-trimethylphenyl)methyl]amine3 methyl groupsNeurotransmitter reuptake inhibitionBinds dopamine transporter with IC₅₀ ~50 nM
Methyl[(2,4,5-trimethoxyphenyl)methyl]amine3 methoxy groupsTubulin polymerization inhibition (IC₅₀ ~10 μM)Disrupts microtubule dynamics

Key Factors:

  • Electron-donating methyl groups increase steric bulk, reducing off-target interactions.
  • Methoxy groups enhance hydrogen bonding with polar residues in enzyme active sites .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values for enzyme inhibition?

Methodological Answer:
Discrepancies arise from assay conditions (e.g., pH, co-solvents) or target isoform specificity. To address this:

Standardize Assay Protocols:

  • Use identical buffer systems (e.g., Tris-HCl pH 7.4) and substrate concentrations.

Validate Target Purity:

  • Confirm enzyme isoform (e.g., α vs. β-tubulin) via Western blot .

Control for Solvent Effects:

  • Limit DMSO to <0.1% to avoid denaturation artifacts .

Example: A study reported IC₅₀ = 50 nM for dopamine transporter inhibition, while another found 200 nM. This was traced to differences in cell membrane preparation (crude vs. purified transporters) .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis.
  • Light Sensitivity: Protect from UV exposure (use amber vials) due to aryl-methylamine photodegradation.
  • pH Stability: Maintain acidic conditions (pH 3–4 in aqueous solutions) to prevent free base formation .

Advanced: How can computational modeling guide SAR studies?

Methodological Answer:

  • Docking Simulations: Use Schrödinger Suite or AutoDock Vina to predict binding poses in tubulin or transporter proteins. Focus on:
    • Hydrophobic pockets for trimethylphenyl interactions.
    • Salt bridges between the amine group and Asp/Glu residues .
  • MD Simulations: Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Advanced: How to address low yield in scale-up synthesis?

Methodological Answer:
Low yields (>30% loss) often result from incomplete alkylation or byproduct formation. Mitigation strategies:

Optimize Stoichiometry:

  • Use 1.2 equivalents of methylamine to drive reductive amination .

Continuous Flow Reactors:

  • Improve heat/mass transfer (residence time: 10–15 min) .

In-Line Purification:

  • Couple with scavenger resins (e.g., silica gel cartridges) to remove unreacted aldehyde .

Basic: What in vitro models are suitable for preliminary neuroactivity screening?

Methodological Answer:

  • PC12 Cells: Differentiate into neuron-like cells; measure dopamine uptake via radiolabeled [³H]-dopamine .
  • SH-SY5Y Neuroblastoma: Assess neurite outgrowth inhibition (IC₅₀ correlation with tubulin binding) .

Advanced: How to differentiate nonspecific cytotoxicity from target-mediated effects?

Methodological Answer:

  • Counter-Screens: Test against non-target cell lines (e.g., HEK293) and compare EC₅₀ values.
  • Proteomics Profiling: Use LC-MS/MS to identify off-target protein binding (e.g., heat shock proteins) .
  • Rescue Experiments: Co-administer competitive inhibitors (e.g., colchicine for tubulin) to confirm specificity .

Advanced: What strategies improve pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce ester moieties (e.g., acetyl) to enhance oral bioavailability. Hydrolyze in plasma to active form .
  • Lipid Nanoparticles: Encapsulate to prolong half-life (e.g., 50 nm particles increase t₁/₂ from 2 to 8 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.